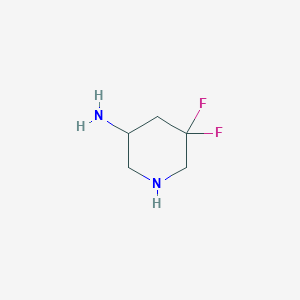

5,5-Difluoropiperidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10F2N2 |

|---|---|

Molecular Weight |

136.14 g/mol |

IUPAC Name |

5,5-difluoropiperidin-3-amine |

InChI |

InChI=1S/C5H10F2N2/c6-5(7)1-4(8)2-9-3-5/h4,9H,1-3,8H2 |

InChI Key |

RMVWISBUNRRXGM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNCC1(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 5,5 Difluoropiperidin 3 Amine and Analogues

Strategies for Constructing the 5,5-Difluoropiperidine Core

The construction of the 5,5-difluoropiperidine skeleton is a key challenge addressed by several innovative synthetic routes. These strategies often begin with linear molecules containing the necessary fluorine atoms, which are then induced to form the six-membered ring.

A prominent approach involves the intramolecular cyclization of carefully designed fluorinated alkenyl amines or acids. These reactions leverage the reactivity of a carbon-carbon double bond to initiate ring formation, incorporating the gem-difluoro moiety into the desired piperidine (B6355638) structure.

A key strategy for synthesizing the 5,5-difluoropiperidine core is the N-halosuccinimide-induced cyclization of N-substituted 2,2-difluoro-4-pentenylamines. researchgate.net This method results in the formation of 5-halo-3,3-difluoropiperidines, which are versatile intermediates for further functionalization, including the introduction of an amino group at the 5-position to access precursors to the target molecule. researchgate.net

The reaction is initiated by treating the pentenylamine with an N-halosuccinimide, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). researchgate.net The choice of halogenating agent can influence the reaction pathway and the ratio of resulting products. For instance, treatment of N-benzyl-2,2-difluoro-4-pentenamine with NIS in dichloromethane (B109758) leads directly and rapidly to the 5-iodo-3,3-difluoropiperidine derivative. researchgate.net In contrast, the reaction with NBS can yield a mixture of the 5-bromopiperidine and a competing 5-(bromomethyl)pyrrolidine product, which may subsequently convert to the more stable piperidine ring. researchgate.net These halogenated piperidines can then undergo nucleophilic substitution with an azide (B81097) source, followed by reduction, to install the desired amine functionality.

Table 1: Synthesis of 5-Halogenated 3,3-Difluoropiperidines

| Halogen (X) | Starting Material | Reagents | Product (Yield) | Reference |

|---|---|---|---|---|

| Cl | N-benzyl-2,2-difluoro-4-pentenamine | 1. NCS, CH₂Cl₂; 2. Bu₄NI, CHCl₃ | 1-benzyl-5-chloro-3,3-difluoropiperidine (86%) | researchgate.net |

| Br | N-benzyl-2,2-difluoro-4-pentenamine | NBS, CH₂Cl₂, then acetone | 1-benzyl-5-bromo-3,3-difluoropiperidine (77%) | researchgate.net |

An alternative cyclization strategy begins with 2,2-difluoro-4-pentenoic acid. researchgate.net This substrate undergoes an iodolactonization reaction, a powerful method for forming lactones from unsaturated carboxylic acids. wikipedia.orgchemistnotes.com The reaction proceeds through the formation of an iodonium ion intermediate from the alkene, which is then intramolecularly attacked by the carboxylate oxygen. chemistnotes.com This process yields a γ-iodomethyl-γ-butyrolactone containing the required gem-difluoro group. researchgate.net

This fluorinated lactone serves as a crucial intermediate. It can be converted into the corresponding 5-hydroxy-3,3-difluoropiperidine. researchgate.net The transformation sequence typically involves:

Nucleophilic substitution of the iodide with sodium azide to produce a γ-azidomethyl-γ-lactone. researchgate.net

Reduction of the azide and simultaneous or subsequent reduction of the lactone.

Catalytic hydrogenation can reduce the azide to an amine, which then cyclizes to form a lactam. researchgate.net

Further reduction of the lactam yields the 5-hydroxy-3,3-difluoropiperidine derivative, a close analogue of the target compound. researchgate.net

While not specifically detailed for 5,5-difluoropiperidin-3-amine in the provided context, oxidative amination of alkenes represents a broader, relevant strategy for constructing nitrogen-containing heterocycles. chemrxiv.org A related and effective method involves the oxidative cleavage of a C=C bond within a cyclic precursor, followed by a double reductive amination to form a new, larger heterocyclic ring. researchgate.netjyu.fi For instance, an unsaturated bicyclic γ-lactam can undergo oxidative ring opening to produce a diformyl intermediate. researchgate.netjyu.fi This intermediate can then be treated with a fluorine-containing amine in a reductive amination step to construct fluorine-containing piperidine derivatives stereocontrolledly. researchgate.netjyu.fi This synthetic concept highlights a powerful method for building functionalized piperidine rings from readily available cyclic alkenes. researchgate.net

This approach involves the synthesis of a piperidine or piperidinone precursor, followed by the introduction of the gem-difluoro group at the C5 position. This method relies on modern fluorinating agents capable of converting carbonyls or other functional groups into difluoromethylene groups.

The direct conversion of a ketone to a gem-difluoride is a cornerstone of modern organofluorine chemistry. For the synthesis of 5,5-difluoropiperidines, this would involve the preparation of a suitably protected piperidin-3-amine-5-one precursor. This ketone could then be treated with a nucleophilic fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) to install the two fluorine atoms. organic-chemistry.org

Deoxo-Fluor is recognized for its ability to efficiently convert thiocarbonyl compounds, and by extension carbonyl compounds, into the corresponding gem-difluorides under mild conditions. organic-chemistry.org The reaction is often catalyzed by an additive like SbCl₃. organic-chemistry.org This method is valued for its efficiency and simplicity compared to other fluorination techniques that may require harsher conditions. organic-chemistry.org The introduction of fluorine via this route can significantly alter the physicochemical properties of the parent molecule, which is a key consideration in medicinal chemistry. organic-chemistry.org

Table 2: Common Deoxyfluorinating Agents

| Reagent Name | Acronym | Typical Application |

|---|---|---|

| Diethylaminosulfur trifluoride | DAST | Conversion of alcohols to alkyl fluorides; aldehydes and ketones to gem-difluorides. |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | Conversion of alcohols, aldehydes, and ketones to corresponding fluorinated compounds; often considered thermally safer than DAST. organic-chemistry.org |

Direct Fluorination of Piperidine Derivatives

N-Halosuccinimide-Induced Cyclization of Difluoroalkenylamines

A key strategy for constructing the 5,5-difluoropiperidine ring system involves the electrophile-induced cyclization of acyclic precursors already containing the gem-difluoro moiety. One effective method utilizes the N-halosuccinimide-induced cyclization of N-alkenylamines.

This approach begins with a suitably protected N-benzyl-N-(2,2-difluoro-4-pentenyl)amine. Treatment of this substrate with an N-halosuccinimide, such as N-iodosuccinimide (NIS), in a solvent like dichloromethane, prompts a rapid cyclization. This reaction proceeds to form a 5-halo-3,3-difluoropiperidine intermediate in high yield. The resulting halogenated piperidine is a versatile precursor that can be converted to the desired amine. For instance, the 5-iodo derivative can undergo nucleophilic substitution with sodium azide to introduce an azido group at the C-5 position. Subsequent reduction of the azide, commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C), furnishes the 5-amino-3,3-difluoropiperidine scaffold researchgate.net.

The choice of N-halosuccinimide can influence the reaction outcome and the ratio of piperidine to pyrrolidine (B122466) ring formation. Studies have shown that N-iodosuccinimide (NIS) favors the formation of the desired 6-membered piperidine ring exclusively. In contrast, N-bromosuccinimide (NBS) can lead to a mixture of piperidine and pyrrolidine products, while N-chlorosuccinimide (NCS) also produces a mixture, albeit with a higher proportion of the piperidine derivative researchgate.net.

| Entry | N-Halosuccinimide (NXS) | Reaction Conditions | Ratio of Pyrrolidine:Piperidine | Isolated Yield of Piperidine |

|---|---|---|---|---|

| 1 | NCS | 1) CH₂Cl₂, 0°C, 2h; 2) LiCl, Cl(CH₂)₂Cl, Δ | 18:82 | 86% |

| 2 | NBS | CH₂Cl₂, rt, 2h then Acetone, rt, 72h | Initial 72:28, converted to piperidine | 77% |

| 3 | NIS | CH₂Cl₂, rt, 2h | 0:100 | 82% |

Following the formation of the 5-halo-3,3-difluoropiperidine, the synthesis of the 3-amino analogue requires further steps. For example, starting from 1-benzyl-5-iodo-3,3-difluoropiperidine, substitution with sodium azide yields 5-azido-1-benzyl-3,3-difluoropiperidine. This azide can then be reduced to the primary amine, for instance, by catalytic hydrogenation over Pd/C, to give 5-amino-1-benzyl-3,3-difluoropiperidine researchgate.net. It is important to note that this specific example yields the 5-amino isomer, and adaptation of the starting materials would be necessary to achieve the 3-amino target.

Hydrogenation and Dearomatization Approaches

The reduction of substituted pyridines is a common and powerful method for the synthesis of piperidine derivatives. This approach is attractive due to the wide availability of functionalized pyridine starting materials.

Rhodium-Catalyzed Dearomatization-Hydrogenation of Fluoropyridine Precursors

Rhodium catalysts are highly effective for the hydrogenation of aromatic systems, including fluorinated pyridines. A one-pot dearomatization-hydrogenation process can be employed to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. This method typically involves a rhodium-carbene catalyst in the presence of a hydrogen source. While specific application to a 3-amino-5,5-difluoropyridine precursor is not extensively detailed in the literature, the general methodology has been successfully applied to various fluoropyridine derivatives. The process is notable for its ability to control the stereochemistry of the resulting piperidine ring, often leading to the thermodynamically favored all-cis isomers nih.gov. The reaction conditions, such as the choice of catalyst, solvent, and hydrogen pressure, are critical for achieving high yields and selectivities.

Catalytic Hydrogenation of Pyridine Derivatives

The direct catalytic hydrogenation of a suitably substituted pyridine ring is a straightforward approach to the corresponding piperidine. For the synthesis of this compound, this would ideally start from a 3-amino-5,5-difluoropyridine precursor. While the synthesis of this specific precursor is challenging, the hydrogenation of related fluorinated pyridines is well-documented. For example, various rhodium and palladium catalysts have been shown to be effective for the reduction of fluoropyridines. The reaction often requires acidic conditions to protonate the pyridine nitrogen, enhancing its susceptibility to reduction and preventing catalyst poisoning. The choice of catalyst is crucial, as some may lead to hydrodefluorination as a side reaction.

| Catalyst | Yield of 3-Fluoropiperidine (B1141850) | Notes |

|---|---|---|

| 5% Rh/C | 53% | - |

| 5% Rh/Al₂O₃ | Traces | - |

| 5% Pt/C | 6% | - |

| 10% Pd/C | 83% | Optimal catalyst found in one study |

Palladium-Catalyzed Hydrogenation Methods

Nucleophilic Fluorination Routes

An alternative strategy involves the introduction of the gem-difluoro group onto a pre-formed piperidine ring, typically from a ketone precursor.

DAST-Mediated Nucleophilic Fluorination of Pyridinyl Alcohols and Ketones

Diethylaminosulfur trifluoride (DAST) is a widely used and effective reagent for the deoxofluorination of alcohols and ketones. To synthesize this compound via this route, a suitable precursor would be an N-protected 3-amino-5-oxopiperidine. The treatment of this ketone with DAST would replace the carbonyl oxygen with two fluorine atoms, creating the desired gem-difluoro functionality.

This transformation has been successfully applied to related cyclic keto esters. For instance, the deoxofluorination of an N-Cbz-3-oxopyrrolidine-2-carboxylate has been achieved using DAST to afford the corresponding 3,3-difluoro derivative in good yield nih.gov. Similarly, the synthesis of 5,5-difluoropipecolic acid from glutamic acid utilizes DAST for the fluorodeoxygenation step researchgate.net. These examples demonstrate the feasibility of using DAST to create the 5,5-difluoro substitution pattern on a piperidine ring containing an amino or protected amino group at the 3-position. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature or below. It is important to note that DAST can be sensitive, and careful control of the reaction conditions is necessary to avoid side reactions nih.gov.

| Precursor | Fluorinating Agent | Conditions | Yield of Difluoro Product |

|---|---|---|---|

| N-Cbz-3-oxopyrrolidine-2-carboxylate | DAST | DCM, rt, 18h | 71% |

Introduction and Functionalization of the Amino Group in 5,5-Difluoropiperidines

The synthesis of this compound hinges on the effective introduction of a primary amino group onto the difluorinated piperidine scaffold. This can be achieved through various strategies, including direct amination, the reduction of nitrogen-containing functional groups, or the derivatization of suitable precursors.

Amination Reactions in Fluorinated Systems

Directly forming a carbon-nitrogen bond on a fluorinated carbocyclic ring is a fundamental step in many synthetic routes. Reductive amination, a process that converts a ketone or aldehyde into an amine, is a cornerstone of amine synthesis. researchgate.net In the context of fluorinated piperidines, this could involve the reductive amination of a corresponding 5,5-difluoropiperidin-3-one. This reaction typically proceeds via an imine or enamine intermediate, which is then reduced to the amine. The choice of reducing agent and reaction conditions is critical to achieve high yields and selectivity, especially given the electronic effects of the gem-difluoro group.

Another approach involves the nucleophilic substitution of a leaving group by an amine source. For instance, a precursor with a suitable leaving group at the C3 position, such as a halide or a sulfonate ester, could react with ammonia or an ammonia equivalent. However, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the piperidine ring, potentially complicating such substitutions.

Reduction of Nitriles to Primary Amines in Fluoro-containing Precursors

The reduction of a nitrile (cyano group) is a highly reliable and widely used method for the synthesis of primary amines. wikipedia.orglibretexts.org This transformation can be applied to fluoro-containing precursors to generate the target aminopiperidine. The general reaction involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. wikipedia.org

R-C≡N + 2 H₂ → R-CH₂NH₂

A variety of reducing agents can accomplish this conversion. Catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum is often the most economical method. wikipedia.org Stoichiometric metal hydrides, such as lithium aluminum hydride (LiAlH₄) and diborane (B₂H₆), are also highly effective for converting nitriles to primary amines. wikipedia.orglibretexts.org The mechanism with LiAlH₄ involves two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.org

Recent advancements have introduced alternative reagent systems. For example, a combination of sodium hydride (NaH) and zinc chloride (ZnCl₂) can be used for the controlled reduction of nitriles. ntu.edu.sg Additionally, ammonia borane has been shown to reduce a wide range of nitriles to primary amines under thermal conditions without a catalyst. organic-chemistry.org The choice of reagent can be crucial for substrates with multiple functional groups, ensuring chemoselectivity.

| Reagent/Catalyst | Key Features |

| Catalytic Hydrogenation (Raney Ni, Pd/C, PtO₂) ** | Economical, widely used for industrial applications. wikipedia.org |

| Lithium Aluminum Hydride (LiAlH₄) | Powerful reducing agent, excellent for laboratory scale. libretexts.org |

| Diisobutylaluminium hydride (DIBAL-H) | Can be used to reduce nitriles to aldehydes with careful stoichiometry. wikipedia.orglibretexts.org |

| Sodium Hydride and Zinc Chloride (NaH-ZnCl₂) ** | A newer protocol for controlled nitrile reduction. ntu.edu.sg |

| Ammonia Borane | Metal-free reduction, tolerant of many functional groups. organic-chemistry.org |

Derivatization of Precursor Compounds for Amino Group Incorporation

An indirect yet powerful strategy for introducing the amino group involves the synthesis of a functionalized piperidine precursor that can be readily converted to the amine. A common approach is the use of an azide as a masked amino group.

A synthetic route towards the constitutional isomer 5-amino-3,3-difluoropiperidine highlights this strategy. The synthesis begins with the N-halosuccinimide-induced cyclization of N-benzyl-N-(2,2-difluoro-4-pentenyl)amine. researchgate.net This key step generates 1-benzyl-5-halo-3,3-difluoropiperidines. researchgate.netrsc.org The resulting halogenated piperidine can then undergo nucleophilic substitution with sodium azide (NaN₃) to yield the corresponding 5-azido-3,3-difluoropiperidine. rsc.org The final step is the reduction of the azide group, typically through catalytic hydrogenation (e.g., H₂, Pd/C), to afford the primary amine. researchgate.net

| Entry | Halogen (X) | Reagent for Cyclization | Azide Substitution Conditions | Isolated Yield of Piperidine |

| 1 | Cl | N-Chlorosuccinimide (NCS) | NaN₃, DMSO | 86% (for 8a) |

| 2 | Br | N-Bromosuccinimide (NBS) | NaN₃, DMF | 77% (for 8b) |

| 3 | I | N-Iodosuccinimide (NIS) | NaN₃, DMF | 82% (for 8c) |

This table summarizes the synthesis of 5-halogenated 3,3-difluoropiperidines, which are precursors for azide incorporation, as described in Surmont et al. researchgate.net

This multi-step derivatization approach, converting a halide to an azide and then to an amine, is a robust method for incorporating the amino functionality. Derivatization is also a key technique in the analysis of amino compounds, where reagents are used to alter physical characteristics to improve detection in methods like liquid chromatography-mass spectrometry. rsc.orgmdpi.comresearchgate.net

Asymmetric Synthesis and Stereocontrol in this compound Synthesis

The C3 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. For pharmaceutical applications, it is often necessary to synthesize a single enantiomer. Asymmetric synthesis aims to achieve this by controlling the stereochemical outcome of the reactions.

Diastereoselective Synthesis of Fluorinated Piperidines

Diastereoselective synthesis involves reactions that favor the formation of one diastereomer over others. When a molecule already contains a stereocenter, new stereocenters can often be introduced with a high degree of selectivity. In the synthesis of functionalized piperidines, cyclization reactions are a common point for establishing stereochemistry. nih.gov

For example, an enantioselective synthesis of 3-amino-5,5-difluoropiperidines has been developed utilizing the ring enlargement of prolinols. researchgate.net This strategy allows for the stereocontrolled construction of the piperidine ring. Another approach involves a three-component cascade coupling with a chiral nitro diester, which is created via a highly enantioselective Michael addition. nih.gov This method assembles a functionalized piperidinone skeleton in a single pot. Through a base-catalyzed, dynamic crystallization-driven process, an initially formed cis-piperidone can be epimerized to the desired trans isomer, which crystallizes from the reaction mixture, driving the equilibrium. nih.gov These methods demonstrate how stereochemistry can be controlled during the formation of the piperidine ring itself.

Chiral Auxiliary or Catalyst-Mediated Approaches

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. sigmaaldrich.com Pseudoephedrine and pseudoephenamine are well-known chiral auxiliaries used in diastereoselective alkylation reactions to produce enantiomerically enriched compounds. nih.gov In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor, for example, to direct the diastereoselective reduction of a ketone or imine at the C3 position.

Catalyst-Mediated Approaches: Asymmetric catalysis is a powerful tool for generating enantiomerically pure compounds. This involves using a small amount of a chiral catalyst to generate large quantities of a chiral product. These catalysts can be metal complexes with chiral ligands or purely organic molecules (organocatalysts).

Enzymatic Reactions: Enzymes are highly efficient and selective chiral catalysts. For instance, a transaminase from Mycobacterium vanbaalenii can be used in an asymmetric amination of a 3-piperidone derivative to form (R)-3-amino piperidine derivatives with high enantiomeric excess. google.com

Transition Metal Catalysis: Chiral transition metal complexes are widely used for asymmetric hydrogenations and transfer hydrogenations. mdpi.com A prochiral enamine or imine precursor to the target aminopiperidine could be reduced using a chiral catalyst (e.g., based on rhodium, ruthenium, or iridium) and a hydrogen source to produce the amine with high enantioselectivity. mdpi.com For example, a practical asymmetric synthesis of a potent aminopiperidine derivative was achieved using a Cu(I) catalyzed coupling-cyclization as a key step to form the final tricyclic structure. nih.gov

These asymmetric strategies are crucial for accessing single enantiomers of this compound, which is often a requirement for its use in medicinal chemistry and drug development.

Industrial and Scalable Production Methods for Fluorinated Piperidines

The industrial and scalable production of fluorinated piperidines, including analogues of this compound, presents unique challenges due to the high reactivity of fluorine and the need for stereochemical control. However, significant advancements have been made in developing robust and efficient synthetic methodologies suitable for large-scale manufacturing. These methods often focus on the use of readily available starting materials and catalysts that are both active and stable under industrial conditions.

One of the most promising approaches for the scalable synthesis of fluorinated piperidines is the catalytic hydrogenation of fluoropyridines. nih.govacs.org This method is advantageous as fluoropyridines are often inexpensive and abundant precursors. nih.govacs.org Researchers have developed protocols using heterogeneous catalysts, such as palladium on carbon (Pd/C), which are favored in industrial settings due to their ease of separation from the reaction mixture and potential for recycling. nih.govacs.org

A key challenge in the hydrogenation of fluoropyridines is the potential for hydrodefluorination, an undesired side reaction where a C-F bond is cleaved. nih.gov To overcome this, specific catalytic systems and reaction conditions have been optimized. For instance, the combination of a palladium catalyst with a Brønsted acid has been shown to be effective for the selective reduction of the pyridine ring while preserving the fluorine substituents. nih.govacs.org The robustness of these methods is a significant advantage for industrial applications, with some procedures showing high tolerance for air and moisture, simplifying the operational requirements. nih.govacs.org

Another scalable strategy involves a dearomatization–hydrogenation (DAH) process. nih.gov This one-pot reaction sequence allows for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. nih.gov The use of a rhodium catalyst in this process enables the initial dearomatization of the pyridine ring, followed by hydrogenation to yield the saturated piperidine core. nih.gov This methodology has been demonstrated to be effective for a range of substituted fluoropyridines and is amenable to gram-scale synthesis, indicating its potential for larger-scale production. nih.gov

Furthermore, cyclization reactions of appropriately functionalized acyclic precursors offer a viable route to fluorinated piperidines. For instance, the N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines can produce 5-halo-3,3-difluoropiperidines. researchgate.net These halogenated intermediates can then be further functionalized to introduce the desired amine group, providing a pathway to compounds structurally related to this compound. researchgate.net The scalability of this approach is supported by the availability of the starting materials and the typically mild reaction conditions.

The table below summarizes key findings from research on scalable synthetic methods for fluorinated piperidines.

| Starting Material | Method | Catalyst/Reagent | Key Findings | Yield | Reference |

| Fluoropyridines | Heterogeneous Hydrogenation | Pd/C, Pd(OH)₂/C, Rh/C, Pt/C | Enables transformation of cheap and abundant fluoropyridines; robust and simple process. | High yields (e.g., 67% on gram scale for a monofluorinated piperidine). | nih.govacs.org |

| Fluoropyridines | Dearomatization-Hydrogenation (DAH) | Rhodium catalyst | One-pot process, highly diastereoselective for all-cis products. | Not specified | nih.gov |

| N-benzyl-2,2-difluoro-4-pentenamine | N-halosuccinimide-induced cyclization | NCS, NBS, NIS | Forms 5-halo-3,3-difluoropiperidines as key intermediates. | 77-86% for halogenated piperidines. | researchgate.net |

| Homoallylic alcohols and aldehydes | Fluoro-Prins Cyclization | DMPU/HF | Diastereoselective synthesis of 4-fluoropiperidines. | High yields and good diastereoselectivity. | nih.gov |

Reaction Chemistry and Mechanisms Involving 5,5 Difluoropiperidin 3 Amine

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of 5,5-Difluoropiperidin-3-amine is the key to its nucleophilic character, allowing it to attack electron-deficient centers to form new covalent bonds. This reactivity is the foundation for the various transformations discussed below.

Alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, typically an alkyl halide. The primary amine of this compound can react with alkyl halides in a standard bimolecular nucleophilic substitution (SN2) reaction.

A significant challenge in the alkylation of primary amines is controlling the extent of substitution. The initial N-alkylation of this compound yields a secondary amine. This secondary amine product is often more nucleophilic than the starting primary amine, making it susceptible to further reaction with the alkylating agent to produce a tertiary amine, and subsequently, a quaternary ammonium (B1175870) salt. nih.gov

Controlling this reaction to favor monosubstitution is a common objective in organic synthesis. Several strategies can be employed to achieve selective mono-N-alkylation:

Stoichiometric Control : Using a large excess of the primary amine (this compound) relative to the alkylating agent can increase the probability that the alkyl halide will react with the more abundant primary amine rather than the secondary amine product.

Slow Addition : A controlled, slow addition of the alkylating agent to a solution of the amine helps to maintain a low concentration of the electrophile, thereby minimizing the rate of the second alkylation step. researchgate.net

Bulky Reagents : Employing sterically hindered alkylating agents or bases can disfavor the formation of more sterically crowded tertiary amines.

Alternative Methodologies : Methods such as reductive amination (see section 3.1.3) are often preferred for controlled mono-alkylation as they are not prone to overalkylation. masterorganicchemistry.com Another specialized method for related compounds involves chelation to a Lewis acid like 9-borabicyclononane (B1260311) (9-BBN) to temporarily protect the amine and facilitate selective monoalkylation. organic-chemistry.org

A practical application analogous to alkylation is the nucleophilic aromatic substitution (SNAr) reaction. In the synthesis of potent BCL6 degraders for cancer therapy, substituted difluoropiperidines have been used as key building blocks. The amine acts as a nucleophile, displacing a leaving group (such as a chlorine atom) from an electron-deficient heteroaromatic ring, like a pyrimidine, to form a stable C-N bond. acs.orgacs.org

| Reactants | Alkylating Agent | Major Product(s) | Reaction Type |

| This compound (large excess) | Methyl Iodide | N-Methyl-5,5-difluoropiperidin-3-amine | Monoalkylation |

| This compound | Methyl Iodide | Mixture of N-Methyl-, N,N-Dimethyl-5,5-difluoropiperidin-3-amine, and Quaternary Ammonium Salt | Polysubstitution |

| This compound | 4,5-Dichloropyrimidine | 5-Chloro-4-((5,5-difluoropiperidin-3-yl)amino)pyrimidine | SNAr (Mono-arylation) |

When a primary amine like this compound is treated with an excess of a reactive alkylating agent, such as methyl iodide, exhaustive alkylation occurs, leading to the formation of a quaternary ammonium salt. This transformation, known as the Menschutkin reaction, proceeds through sequential alkylation steps. scienceinfo.com

Primary to Secondary Amine : The first equivalent of alkyl halide reacts with the primary amine to form a secondary amine hydrohalide salt, which is neutralized by a base or excess amine.

Secondary to Tertiary Amine : The resulting secondary amine, being more nucleophilic, reacts with a second equivalent of the alkyl halide to form a tertiary amine.

Tertiary Amine to Quaternary Salt : The tertiary amine then reacts with a third equivalent of the alkyl halide. In this final step, the nitrogen's lone pair forms a new C-N bond, and the nitrogen atom acquires a permanent positive charge, resulting in the quaternary ammonium salt with a halide counterion. quora.com

These salts are ionic compounds with distinct physical and chemical properties compared to their neutral amine precursors. scienceinfo.comnih.gov

| Starting Material | Reagent (Excess) | Stepwise Products | Final Product |

| This compound | Methyl Iodide | 1. N-Methyl-5,5-difluoropiperidin-3-amine2. N,N-Dimethyl-5,5-difluoropiperidin-3-amine | 3-(Dimethylamino)-5,5-difluoro-1,1-dimethylpiperidin-1-ium iodide |

| N,N-Dimethyl-5,5-difluoropiperidin-3-amine | Ethyl Bromide | N/A | 3-(Dimethylamino)-5,5-difluoro-1-ethyl-1-methylpiperidin-1-ium bromide |

Acylation is the process of introducing an acyl group (R-C=O) into a compound. The primary amine of this compound readily undergoes acylation to form stable amide derivatives. This is one of the most common and reliable reactions of amines. The reaction can be carried out using several types of acylating agents. researchgate.net

Acyl Halides and Anhydrides : Highly reactive acylating agents like acyl chlorides or acid anhydrides react rapidly and often exothermically with the amine. The reaction typically requires a base (e.g., triethylamine, pyridine) to neutralize the hydrohalic acid (e.g., HCl) byproduct.

Carboxylic Acids and Coupling Reagents : A more versatile and widely used method involves the direct coupling of a carboxylic acid with the amine using a dehydrating agent, commonly known as a coupling reagent. luxembourg-bio.com Popular coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The coupling reagent first activates the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for DCC), which is then readily attacked by the nucleophilic amine to form the amide bond. luxembourg-bio.comnih.gov

| Acylating Agent / Method | Amine | Product | Byproduct(s) |

| Acetyl Chloride / Base | This compound | N-(5,5-Difluoropiperidin-3-yl)acetamide | HCl (neutralized by base) |

| Benzoic Acid / DCC | This compound | N-(5,5-Difluoropiperidin-3-yl)benzamide | Dicyclohexylurea (DCU) |

| Acetic Anhydride / Base | This compound | N-(5,5-Difluoropiperidin-3-yl)acetamide | Acetic Acid |

Reductive amination is a powerful method for forming C-N bonds and is a preferred alternative to direct alkylation for achieving controlled mono-alkylation. masterorganicchemistry.comharvard.edu The process involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) in the presence of a reducing agent. For this compound, this reaction proceeds in two main stages within a single pot:

Imine/Iminium Formation : The primary amine first attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to a carbinolamine intermediate. This intermediate then dehydrates to form a C=N double bond, yielding an imine (if starting from a primary amine) or an iminium ion upon protonation.

Reduction : A reducing agent present in the reaction mixture selectively reduces the imine or iminium ion to the corresponding secondary amine.

A key feature of this reaction is the use of mild and selective reducing agents, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN). harvard.edu These reagents are less reactive towards aldehydes and ketones but readily reduce the protonated iminium ion intermediate, which prevents the unwanted reduction of the starting carbonyl compound. masterorganicchemistry.com This method effectively avoids the problem of overalkylation that plagues direct alkylation with alkyl halides. organic-chemistry.org

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | NaBH(OAc)3 | N-Methyl-5,5-difluoropiperidin-3-amine |

| Acetone | NaBH3CN | N-Isopropyl-5,5-difluoropiperidin-3-amine |

| Cyclohexanone (B45756) | NaBH(OAc)3 | N-Cyclohexyl-5,5-difluoropiperidin-3-amine |

| Benzaldehyde | NaBH3CN | N-Benzyl-5,5-difluoropiperidin-3-amine |

The condensation reaction between a primary amine and an aldehyde or ketone can be used to isolate the imine product, also known as a Schiff base. nih.gov This reaction is the first step of reductive amination but can be a synthetic goal in its own right. The formation of the imine is a reversible equilibrium reaction.

The reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol. mdpi.com An acid or base catalyst is often employed to accelerate the dehydration of the carbinolamine intermediate. To drive the equilibrium towards the product, water is often removed from the reaction mixture, for example, by using a Dean-Stark apparatus. Schiff bases formed from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes due to conjugation between the aromatic ring and the C=N double bond.

| Carbonyl Compound | Conditions | Product (Schiff Base) |

| Benzaldehyde | Ethanol, reflux, cat. Acetic Acid | (E)-N-Benzylidene-5,5-difluoropiperidin-3-amine |

| 4-Methoxybenzaldehyde | Methanol, reflux | (E)-N-(4-Methoxybenzylidene)-5,5-difluoropiperidin-3-amine |

| Salicylaldehyde | Ethanol, reflux | 2-(((E)-(5,5-Difluoropiperidin-3-yl)imino)methyl)phenol |

Alkylation Reactions of this compound

Reactivity of the Piperidine (B6355638) Ring System

While specific studies on the ring-opening and ring-expansion reactions of this compound are not extensively documented in the current literature, general principles of heterocyclic chemistry suggest potential pathways. Ring-opening of unstrained cyclic amines, such as piperidines, typically requires harsh conditions or specific activation due to the inherent stability of the ring. However, the presence of the gem-difluoro group might influence such reactions. For instance, reactions that proceed through intermediates where a positive charge develops on the carbon bearing the fluorine atoms would be disfavored. Conversely, reactions involving nucleophilic attack at positions activated by the electron-withdrawing nature of the fluorine atoms could be feasible.

Ring-expansion reactions of piperidine derivatives, for example, to form azepanes, are known and can be achieved through various methods, including palladium-catalyzed rearrangements of allylic amines. chemrxiv.org While not directly demonstrated for this compound, such skeletal diversification strategies represent a potential avenue for modifying the core structure. nih.gov The success of these reactions would likely depend on the compatibility of the reagents with the fluorinated piperidine core.

Direct modification of the C-F bonds in gem-difluorinated systems is a significant challenge in synthetic chemistry due to the high strength of the carbon-fluorine bond. Functionalization of C-F bonds is an area of active research, and various methods are being developed, though their application to a molecule like this compound would be speculative without experimental data. baranlab.orgnih.gov Potential strategies could involve reductive defluorination or the use of transition metal catalysts to activate the C-F bond. However, these reactions often require specific directing groups or harsh conditions that may not be compatible with the amine functionality. nih.gov

Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, is a common side reaction encountered during the synthesis and subsequent reactions of fluorinated organic compounds. researchgate.net In the context of this compound, this could occur under reductive conditions, for example, during catalytic hydrogenation intended to modify other parts of the molecule. The gem-difluoro group's stability is generally high, but certain catalysts and reaction conditions are known to promote C-F bond cleavage. researchgate.net This presents a synthetic challenge when aiming to preserve the fluorinated scaffold during chemical transformations. The propensity for hydrodefluorination would need to be carefully considered when planning synthetic routes involving this compound.

Intramolecular Reactions and Cyclizations

Intramolecular reactions and cyclizations are key strategies for the synthesis of complex heterocyclic systems. The synthesis of 5-amino-3,3-difluoropiperidines has been achieved through an N-halosuccinimide-induced intramolecular cyclization of 2,2-difluoro-4-pentenylamines. rsc.orgresearchgate.net This process highlights the utility of intramolecular pathways in constructing the difluoropiperidine core.

In this synthetic approach, the acyclic precursor, an N-substituted 2,2-difluoro-4-pentenamine, is treated with an N-halosuccinimide (such as NCS, NBS, or NIS). This generates a halonium ion intermediate from the alkene, which is then attacked intramolecularly by the amine nitrogen to form the six-membered piperidine ring. The regioselectivity of the cyclization is influenced by the nature of the halogenating agent. researchgate.net

Table 1: N-Halosuccinimide Induced Cyclization for the Synthesis of 5-Halo-3,3-difluoropiperidines researchgate.net

| Entry | Halogenating Agent | Product Ratio (Pyrrolidine:Piperidine) | Isolated Yield of Piperidine |

| 1 | NCS | 18:82 | 86% |

| 2 | NBS | 72:28 | 77% |

| 3 | NIS | 0:100 | 82% |

The resulting 5-halo-3,3-difluoropiperidine can then be converted to the corresponding 5-amino derivative through nucleophilic substitution of the halogen with an azide (B81097) group, followed by reduction. This synthetic route demonstrates the feasibility of intramolecular cyclization for accessing the this compound scaffold, where the amine at the 3-position would be introduced in a subsequent step.

Reaction Mechanisms of Fluorinated Amine Transformations

The presence of fluorine atoms can significantly influence the mechanisms of reactions involving the amine group. The electron-withdrawing nature of the gem-difluoro moiety in this compound is expected to decrease the nucleophilicity of the 3-amino group compared to a non-fluorinated analogue. This has implications for reactions such as SN2 substitutions where the amine acts as the nucleophile.

The SN2 (bimolecular nucleophilic substitution) reaction is a fundamental transformation in organic chemistry. masterorganicchemistry.comyoutube.comyoutube.com In the context of this compound, the primary amino group at the 3-position can act as a nucleophile.

The mechanism of an SN2 reaction involves the backside attack of the nucleophile on the electrophilic carbon, leading to inversion of stereochemistry at that center. The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the substrate. youtube.com

For this compound, the nucleophilicity of the amine is a key factor. The gem-difluoro group at the 5-position exerts an electron-withdrawing inductive effect, which is transmitted through the carbon framework of the piperidine ring. This effect reduces the electron density on the nitrogen atom of the 3-amino group, thereby decreasing its basicity and nucleophilicity. nih.gov

Table 2: Factors Influencing SN2 Reactions Involving Fluorinated Amines

| Factor | Influence | Effect on this compound |

| Nucleophilicity | The electron-donating ability of the nucleophile. | The gem-difluoro group reduces the nucleophilicity of the 3-amino group. |

| Steric Hindrance | The spatial arrangement of atoms around the reactive center. | The piperidine ring and its substituents can sterically hinder the approach of the amine to the electrophile. |

| Leaving Group | The ability of the departing group to stabilize a negative charge. | Not directly related to the amine, but crucial for the substrate it reacts with. |

| Solvent | The medium in which the reaction is conducted. | Polar aprotic solvents are generally preferred for SN2 reactions. |

The reduced nucleophilicity of the amine in this compound would likely result in slower reaction rates for SN2 processes compared to its non-fluorinated counterpart, piperidin-3-amine. However, it can still be expected to participate in SN2 reactions with suitable electrophiles, particularly reactive alkyl halides or sulfonates, potentially requiring more forcing conditions or longer reaction times. The conformational preference of the piperidine ring, which can be influenced by the fluorine substituents, may also play a role in the accessibility of the amine's lone pair for nucleophilic attack. nih.govresearchgate.net

Elimination Reactions (e.g., Hofmann Elimination for Quaternary Salts)

The Hofmann elimination reaction transforms a quaternary ammonium salt into an alkene and a tertiary amine upon heating with a base, typically silver oxide in water. ucalgary.cabyjus.com This reaction proceeds via an E2 (elimination, bimolecular) mechanism. chemistrysteps.com The process begins with the exhaustive methylation of the amine using an excess of methyl iodide to form a quaternary ammonium iodide salt. chemistrysteps.comwikipedia.org This salt is then treated with silver oxide, which replaces the iodide ion with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide. ucalgary.ca Heating this intermediate induces the elimination, where the hydroxide base abstracts a β-hydrogen (a hydrogen on the carbon adjacent to the one bearing the leaving group). ucalgary.ca

A key characteristic of the Hofmann elimination is its regioselectivity, which is governed by the "Hofmann rule." This rule predicts that the major product will be the least substituted, and therefore often the least stable, alkene. byjus.comwikipedia.org This outcome is primarily attributed to the steric bulk of the large trialkylamine leaving group (-NR3). ucalgary.cawikipedia.org The bulky leaving group sterically hinders the approach of the base to the more substituted β-carbons, making the abstraction of a proton from the less sterically hindered, terminal carbon more favorable. wikipedia.org

In the specific case of a quaternary salt derived from this compound, the presence of the gem-difluoro group at the C5 position introduces significant electronic effects that would influence the reaction's outcome. The two fluorine atoms are powerful electron-withdrawing groups, which increase the acidity of the neighboring protons. For the Hofmann elimination, the relevant β-protons are at the C2, C4, and C6 positions. The protons at C4 and C6 are adjacent to the CF2 group. This inductive effect would make the C4 and C6 protons more acidic and thus seemingly easier to abstract.

However, the Hofmann elimination regioselectivity is predominantly controlled by sterics. wikipedia.org The reaction would proceed from the quaternary ammonium salt, for example, N,N,N-trimethyl-5,5-difluoropiperidin-3-ammonium hydroxide. The base would abstract a proton from one of the β-positions (C2, C4, or C6). Given the steric demands of the reaction, abstraction of a proton from the C2 or C6 positions would likely be favored over the C4 position, which is closer to the substituent at C3. The strong inductive effect of the CF2 group on the C4 and C6 protons would compete with the steric factors, but typically in Hofmann eliminations, sterics are the deciding factor. The expected major product would be a dihydropyridine (B1217469) derivative resulting from the formation of the least substituted double bond.

Radical Intermediates in Fluorination and Cyclization

While specific studies detailing radical reactions of this compound are not prevalent, the synthesis of its core structure often involves radical intermediates. The introduction of fluorine and the formation of the piperidine ring can be achieved through pathways that generate radical species. researchgate.net

One established synthetic route to substituted difluoropiperidines involves the N-halosuccinimide-induced cyclization of acyclic precursors like 2,2-difluoro-4-pentenylamines. researchgate.netrsc.org In this type of reaction, the N-haloamine can undergo homolytic cleavage, particularly under thermal or photochemical conditions, to generate an aminyl radical. This radical can then undergo an intramolecular cyclization by adding to the alkene, forming a new carbon-centered radical. This intermediate is subsequently trapped by a halogen atom to yield the halogenated piperidine ring. The regioselectivity of the cyclization (i.e., formation of a five-membered pyrrolidine (B122466) versus a six-membered piperidine ring) can be influenced by the specific halogenating agent used (NCS, NBS, or NIS). researchgate.net

For instance, the treatment of N-benzyl-2,2-difluoro-4-pentenamine with N-iodosuccinimide (NIS) leads exclusively to the 6-endo cyclization product, 1-benzyl-3,3-difluoro-5-iodopiperidine, suggesting a radical pathway is highly efficient for forming the six-membered ring. researchgate.net This iodinated piperidine is a direct precursor that can be converted to this compound through subsequent nucleophilic substitution with an azide followed by reduction. researchgate.net

The generation of gem-difluoroalkyl radical intermediates is considered an atom- and step-economic strategy for synthesizing diverse fluorinated molecules. researchgate.net These highly reactive species can be generated via methods like electron-transfer photocatalysis, which can trigger the cleavage of a carbon-halogen bond to create a gem-difluoro carboxy radical, a versatile bifunctional reagent. researchgate.net Such intermediates are pivotal in transition-metal-catalyzed radical cascade cyclization reactions used to build fluorinated heterocyclic systems like γ-lactams and lactones, which share structural motifs with piperidinones. researchgate.net

Influence of Fluorine Atoms on Reaction Pathways and Selectivity

The incorporation of gem-difluoro groups into a piperidine ring profoundly alters the molecule's chemical properties and reactivity compared to its non-fluorinated counterpart. chemrxiv.org These changes stem from the unique electronic and steric properties of fluorine.

Electronic Influence: The most significant electronic effect is the strong inductive electron withdrawal by the two fluorine atoms. This effect has several consequences:

Basicity Reduction: The CF2 group significantly lowers the basicity (pKa of the conjugate acid) of the piperidine nitrogen. chemrxiv.orgresearchgate.net The electron density on the nitrogen is pulled towards the fluorine atoms, making the lone pair less available for protonation. This effect is dependent on the distance between the CF2 group and the amine. chemrxiv.org Studies on related fluorinated heterocycles have systematically demonstrated that amine basicity changes in a monotonic fashion depending on the fluorination pattern. researchgate.net

Acidity of Adjacent Protons: The inductive effect increases the kinetic and thermodynamic acidity of protons on carbons adjacent (α) and once-removed (β) to the CF2 group. This can alter the regioselectivity of base-mediated reactions by making proton abstraction at these sites more favorable.

Conformational and Stereoelectronic Influence: The replacement of a CH2 group with a CF2 group alters the geometry and conformational preferences of the piperidine ring.

Bond Angle Modification: The C-CF2-C bond angle within the ring is typically wider than the corresponding C-CH2-C angle in non-fluorinated analogues. chemrxiv.org

Conformational Bias: The presence of the CF2 group can introduce a conformational bias, locking the ring into a preferred chair or twist-boat conformation. rsc.orgnih.govrsc.org This is due to stereoelectronic interactions, such as the gauche effect between C-F and other bonds. This conformational rigidity is a valuable tool in drug design for pre-organizing a molecule for target binding. rsc.orgnih.gov In protonated forms, the C-F bond may favor an axial position due to dipole-dipole interactions with the N-H+ bond. researchgate.net

Reaction Selectivity: By locking the conformation, the gem-difluoro group can dictate the stereochemical outcome of reactions. Reagents will preferentially attack from the less sterically hindered face of the rigid ring structure, leading to high diastereoselectivity in addition or substitution reactions. For example, in the synthesis of related 3,3-difluorotetrahydrofurans, iodocyclization proceeds with excellent diastereoselectivity due to the influence of the CF2 group. researchgate.net

Metabolic Blocking: The CF2 group is chemically robust and acts as a metabolic shield. It blocks the C5 position from enzymatic oxidation (e.g., by cytochrome P450 enzymes), a common metabolic pathway for piperidine rings. rsc.org This can dramatically alter the metabolic profile of a molecule, sometimes switching the primary metabolic pathway to another part of the molecule, such as amide cleavage. rsc.orgnih.gov

The table below summarizes the comparative influence of the gem-difluoro group on key properties relevant to reaction chemistry.

| Property | Non-Fluorinated Piperidine | 5,5-Difluoropiperidine | Effect on Reaction Chemistry |

|---|---|---|---|

| Nitrogen Basicity (pKa) | High | Significantly Lowered researchgate.netresearchgate.net | Reduces nucleophilicity of the nitrogen; alters reactivity in acid-catalyzed reactions. |

| Acidity of C4/C6 Protons | Normal | Increased | Can influence regioselectivity in base-mediated elimination or substitution reactions. |

| Conformational Flexibility | Flexible (Chair-chair interconversion) | More Rigid / Biased Conformation nih.gov | Enhances stereoselectivity by directing incoming reagents to a specific face of the ring. |

| Metabolic Stability at C5 | Susceptible to oxidation | Blocked from oxidation rsc.org | Prevents reactions occurring at the C5 position. |

Stereochemical and Conformational Analysis of 5,5 Difluoropiperidin 3 Amine

Conformational Preferences and Dynamics of Fluorinated Piperidines

Systematic studies on a range of fluorinated piperidine (B6355638) derivatives have been conducted to understand their conformational behavior. nih.govhuji.ac.ilnih.gov These investigations, combining NMR spectroscopy and computational analysis, have revealed that the incorporation of fluorine leads to more rigid structures with well-defined conformational preferences. d-nb.inforesearchgate.net

Contrary to the general principle in cyclohexane (B81311) chemistry where bulky substituents prefer the equatorial position to minimize steric strain, fluorine substituents on a piperidine ring often exhibit a strong preference for the axial position. researchgate.net This "axial-F preference" is a well-documented phenomenon in various fluorinated piperidines, including 3-fluoropiperidine (B1141850) and 3,5-difluoropiperidine (B12995073) derivatives, which serve as structural analogs for understanding the forces at play. nih.govd-nb.info Both experimental NMR data and computational analyses consistently show a high preference for the axial conformation for fluorine atoms in these systems. researchgate.net For instance, in derivatives of 3-fluoropiperidine and 3,5-difluoropiperidine, the fluorine atoms were found to adopt an exclusively axial orientation in many cases. d-nb.info This preference is significant, with the axial conformers of some piperidines being favored by as much as 5.0 kcal/mol over the equatorial conformers. researchgate.net

The pronounced preference for an axial fluorine orientation is governed by a combination of stabilizing and destabilizing forces. nih.gov A detailed analysis has identified four key factors that dictate the conformational equilibrium. d-nb.inforesearchgate.net

Charge-Dipole Interactions: In protonated piperidines (piperidinium ions), a strong electrostatic attraction occurs between the positive charge on the nitrogen (N-H+) and the partial negative charge on the axial fluorine atom (C-Fδ-). This C–F···H–N+ interaction is a primary driver for stabilizing the axial conformer. d-nb.inforesearchgate.net

Hyperconjugation: Also known as the fluorine gauche effect, this involves the donation of electron density from anti-periplanar C-H bonds into the low-lying antibonding orbitals (σ*) of the C-F and C-N bonds. nih.govd-nb.info This stereoelectronic effect contributes significantly to the stabilization of the axial orientation. d-nb.info Studies have shown that while electrostatic interactions are dominant in HCl-analogues, hyperconjugative interactions play a more significant role in TFA- and NH-analogues of fluorinated piperidines. researchgate.net

The interplay of these forces ultimately determines the conformational landscape of fluorinated piperidines. nih.govd-nb.info

Solvation plays a crucial role in modulating the conformational preferences of fluorinated piperidines. nih.govd-nb.inforesearchgate.net The polarity of the solvent can significantly influence the energy difference between axial and equatorial conformers. d-nb.info Computational analysis suggests that the stability of the more polar axial-F conformer increases with rising solvent polarity. d-nb.info

This effect has been demonstrated experimentally. For example, while tert-butoxycarbonyl (Boc)-protected 3,5-difluoropiperidine favors an equatorial orientation for the fluorine atoms in a less polar solvent like chloroform (B151607) (ε=4.81), switching to a highly polar solvent such as DMSO (ε=46.7) inverts this preference, favoring the axial conformation. nih.govd-nb.info This tunability highlights that the conformational behavior is not intrinsic to the molecule alone but is also a function of its environment. In some cases, a particularly large dipole moment in the equatorial conformer can lead to its stabilization in highly polar solvents, overriding the other factors that typically favor the axial position. nih.govd-nb.info

| Compound | N-substituent | Solvent | ΔG (Gas Phase) | ΔG (Solvent) | Experimental Observation |

|---|---|---|---|---|---|

| 3-Fluoropiperidine | TFA | Chloroform | +2.2 | +3.2 | Axial |

| 3-Fluoropiperidine | HCl | Water | +4.8 | +1.8 | Axial |

| 3-Fluoropiperidine | H | Water | +3.9 | +8.6 | Axial |

| 3,5-Difluoropiperidine | TFA | Chloroform | +4.3 | +5.4 | Axial |

| 3,5-Difluoropiperidine | HCl | Water | +6.2 | +3.6 | Axial |

| 3,5-Difluoropiperidine | H | Water | +5.1 | +9.5 | Axial |

| 4-Fluoropiperidine | HCl | Water | +1.0 | +3.0 | Equatorial |

Data adapted from Nairoukh et al., 2020. d-nb.inforesearchgate.net Note: The unexpected equatorial preference for the 4-fluoropiperidinium salt in water is attributed to the larger dipole moment of the equatorial conformer, which is significantly stabilized by the highly polar solvent. d-nb.info

Stereoisomerism and Diastereoselectivity in Synthesis

The synthesis of substituted piperidines like 5,5-difluoropiperidin-3-amine, which contains a stereocenter at the C3 position, requires careful control of stereochemistry. Synthetic strategies often focus on diastereoselective reactions to control the relative orientation of substituents on the ring.

A powerful method for accessing all-cis-(multi)fluorinated piperidines involves a catalytic dearomatization-hydrogenation sequence starting from fluoropyridine precursors. nih.govnih.gov This approach has been shown to produce products with high diastereoselectivity. acs.org For example, rhodium- and palladium-catalyzed hydrogenations of fluorinated pyridines yield highly diastereoselective products. nih.gov Specifically, the hydrogenation of various fluoropyridines using a palladium catalyst affords products in good yields and with high diastereoselectivities. acs.orgnih.gov This cis-selectivity is a key feature of such heterogeneous hydrogenations. acs.org

Other strategies, such as the N-halosuccinimide-induced cyclization of acyclic 2,2-difluoro-4-pentenylamines to form 5-halo-3,3-difluoropiperidines, also present challenges and opportunities for stereocontrol. researchgate.net While this particular example yields a different regioisomer, the principles of controlling ring closure can be applied to the synthesis of the 5,5-difluoro analogue. The stereochemical outcome of such cyclizations can be influenced by the choice of reagents and reaction conditions. researchgate.net

Chirality and Enantiomeric Purity in this compound Derivatives

The amine group at the C3 position of this compound makes this carbon a chiral center. Consequently, the compound exists as a pair of enantiomers, (R)-5,5-difluoropiperidin-3-amine and (S)-5,5-difluoropiperidin-3-amine. For applications in medicinal chemistry, it is often crucial to synthesize and evaluate a single enantiomer, as the two enantiomers can have vastly different biological activities.

Enantioselective syntheses have been developed specifically for 3-amino-5-fluoropiperidines and 3-amino-5,5-difluoropiperidines, utilizing methods such as the ring enlargement of chiral prolinols. researchgate.net Another key strategy is the asymmetric hydrogenation of pyridinium (B92312) salts, which can generate multiple stereogenic centers in a single step with high enantioselectivity. researchgate.net Accessing enantiomerically enriched piperidines can also be achieved through Rh-catalyzed asymmetric reductive Heck reactions. acs.org

The determination of enantiomeric purity is a critical analytical challenge. For non-chromophoric amines like piperidin-3-amine, direct analysis is difficult. A common solution is pre-column derivatization with a chromophoric agent, such as para-toluene sulfonyl chloride (PTSC), followed by analysis using chiral High-Performance Liquid Chromatography (HPLC). researchgate.net Other methods include 19F NMR in anisotropic chiral media, which can be a powerful tool for the enantiomeric analysis of fluorinated chiral compounds. rsc.org

Computational and Theoretical Investigations of 5,5 Difluoropiperidin 3 Amine

Quantum Mechanical (QM) Studies

Quantum mechanical studies are fundamental in understanding the intrinsic properties of a molecule, governed by the behavior of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for elucidating the three-dimensional structure of molecules like 5,5-Difluoropiperidin-3-amine. mdpi.com DFT calculations can determine the most stable geometric arrangement of atoms by finding the minimum energy on the potential energy surface. taltech.ee

For fluorinated piperidines, conformational analysis is particularly important. d-nb.info The piperidine (B6355638) ring can adopt several conformations, most notably chair, boat, and twist-boat forms, with the chair conformation typically being the most stable. The presence of substituents, such as the amine group at C3 and the geminal difluoro group at C5, dictates the preferred orientation—either axial or equatorial.

Computational studies on related fluorinated piperidines have shown that the conformational preference is a result of a complex interplay between several factors: d-nb.infonih.gov

Steric Repulsion: The spatial arrangement of atoms can lead to repulsive forces that destabilize certain conformations.

Electrostatic Interactions: The highly polar C-F bonds introduce significant charge-dipole and dipole-dipole interactions that can stabilize or destabilize conformers. researchgate.net

Hyperconjugation: Electronic delocalization involving the C-F bond's antibonding orbital (σ*C-F) can influence conformational stability. researchgate.net

DFT calculations allow for the precise quantification of the energy differences (ΔG) between various conformers, predicting the most likely structures to be observed experimentally. d-nb.info For this compound, DFT would be used to compare the stability of chair conformations with the amine group in the equatorial versus axial position, while considering the fixed geminal difluoro substitution.

| Interaction Type | Description | Impact on this compound Conformation |

|---|---|---|

| Steric Hindrance | Repulsive forces between bulky groups in close proximity. | Generally favors placing the C3-amine group in the more spacious equatorial position. |

| Charge-Dipole Interactions | Attractive or repulsive forces between a charged group (e.g., protonated amine) and a dipole (C-F bonds). researchgate.net | Can stabilize conformations where the positively charged nitrogen is favorably oriented with respect to the negative potential of the fluorine atoms. researchgate.net |

| Hyperconjugation | Stabilizing delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital. nih.gov | Interactions such as σC-H → σ*C-F can influence the relative stability of axial vs. equatorial conformers. |

| Dipole Minimization | The tendency of the molecule to adopt a conformation that minimizes the overall molecular dipole moment. researchgate.net | The two C-F dipoles at C5 create a strong local dipole that influences the overall molecular dipole and conformational preference. |

Quantum mechanical calculations, particularly DFT, are extensively used to predict Nuclear Magnetic Resonance (NMR) parameters. chemrxiv.org The Gauge-Including Atomic Orbital (GIAO) method is a common approach implemented within DFT to calculate the isotropic magnetic shielding tensors for each nucleus. nih.govresearchgate.net These shielding tensors are then converted into chemical shifts (δ), which can be directly compared with experimental NMR spectra.

Accurate prediction of ¹H, ¹³C, and especially ¹⁹F NMR chemical shifts is invaluable for confirming the structure of novel compounds like this compound. nih.gov By calculating the expected NMR spectra for different potential isomers or conformers, researchers can match the theoretical data to the experimental results to make an unambiguous structural assignment. mdpi.com The process typically involves optimizing the molecular geometry and then performing a single-point NMR calculation with a suitable functional and basis set. nih.gov The accuracy of these predictions can be very high, often with errors of less than 0.1 ppm for ¹H and a few ppm for ¹³C, especially when systematic errors are corrected using scaling factors. mdpi.com

| NMR Nucleus | Parameter Predicted | Utility in Structural Assignment of this compound |

|---|---|---|

| ¹H-NMR | Chemical Shifts (δ) and Coupling Constants (J) | Helps assign protons on the piperidine ring and distinguish between axial and equatorial positions based on predicted J-couplings. |

| ¹³C-NMR | Chemical Shifts (δ) | Aids in assigning the carbon skeleton. The C5 carbon bearing the two fluorine atoms is expected to show a characteristic shift and splitting. mdpi.com |

| ¹⁹F-NMR | Chemical Shifts (δ) | Provides a direct probe for the fluorine environment. The geminal fluorines may be chemically equivalent or non-equivalent depending on the molecular symmetry and conformation. |

The introduction of a geminal difluoro group at the C5 position of the piperidine ring profoundly alters the electronic properties of the molecule. Quantum mechanical methods are essential for quantifying these effects.

The primary electronic influence of the two fluorine atoms is a strong inductive electron-withdrawing effect (-I effect). nih.gov Due to fluorine's high electronegativity, the C-F bonds are highly polarized (Cδ+-Fδ-), leading to a significant withdrawal of electron density from the carbon skeleton. acs.org This effect propagates through the sigma bonds of the ring.

This electron withdrawal has several key consequences:

Basicity Modulation: The inductive effect of the CF₂ group reduces the electron density on the nitrogen atom of the amine at C3. This decrease in electron availability makes the lone pair on the nitrogen less available for protonation, thereby lowering the basicity (pKa) of the amine compared to its non-fluorinated counterpart. nih.gov

Bond Lengths and Strengths: The withdrawal of electron density can lead to subtle changes in the bond lengths and strengths within the piperidine ring.

Molecular Electrostatic Potential (MEP): Calculations of the MEP reveal the charge distribution across the molecule. For this compound, the MEP would show a region of high negative potential around the fluorine atoms and a region of positive potential near the amine group's hydrogens and the hydrogens on the carbon atoms adjacent to the fluorines. rsc.org

Understanding how a molecule will interact with its environment (e.g., solvent molecules, biological receptors) is crucial. QM calculations can determine the distribution of electron density within a molecule and assign partial atomic charges to each atom. taltech.ee

Several schemes exist for calculating atomic charges, such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and methods that fit charges to reproduce the electrostatic potential (ESP), like CHELPG. rsc.org These QM-derived charges provide a quantitative measure of the local electronic environment of each atom.

For this compound, these charges are critical for:

Understanding Intermolecular Forces: The charges reveal sites for hydrogen bonding (e.g., the nitrogen atom and amine hydrogens as donors/acceptors) and other electrostatic interactions.

Developing Force Fields: The calculated atomic charges are essential parameters used to build accurate force fields for more computationally demanding simulations, such as Molecular Dynamics. rsc.org

| Atom/Group | Expected Partial Charge | Implication for Molecular Interactions |

|---|---|---|

| Fluorine (F) | Strongly Negative | Acts as a hydrogen bond acceptor site. Contributes to a negative electrostatic potential region. |

| Carbon (C5) | Strongly Positive | Site is electron-deficient due to bonding with two fluorine atoms. |

| Nitrogen (N3) | Negative | Acts as a primary hydrogen bond acceptor site. Basicity is modulated by the distant CF₂ group. |

| Amine Hydrogens (H on N3) | Positive | Serve as hydrogen bond donors. |

Molecular Dynamics (MD) Simulations

While QM methods provide a detailed, static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. taltech.ee MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of molecular flexibility and conformational changes. mdpi.com

MD simulations are an ideal tool for exploring the conformational landscape of flexible molecules like this compound. taltech.ee Starting from a low-energy structure obtained from QM calculations, an MD simulation can model the molecule's movements at a given temperature.

These simulations provide insights into:

Conformational Transitions: MD can reveal the pathways and energy barriers for transitions between different chair and boat conformations of the piperidine ring.

Solvent Effects: By explicitly including solvent molecules (e.g., water) in the simulation box, MD can accurately model how the solvent influences conformational preferences. nih.gov

Flexibility Analysis: The root-mean-square fluctuation (RMSF) of each atom can be calculated from the simulation trajectory to identify the most rigid and most flexible parts of the molecule. nih.gov For this compound, this would show the relative mobility of the amine side chain versus the more constrained piperidine ring.

Ligand-Target Binding Mode Prediction for Scaffold Derivatization

Predicting how a ligand binds to its biological target is a cornerstone of structure-based drug design. For the this compound scaffold, computational docking simulations are employed to predict the binding orientation and conformation (the "pose") within a target's active site. This information is critical for designing derivatives with improved affinity and selectivity.

The process involves generating multiple possible binding poses and then using scoring functions to rank them based on their predicted binding affinity. researchgate.net These scoring functions, which can be force-field-based, empirical, or knowledge-based, evaluate factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity between the ligand and the protein. nih.gov For instance, a chemoinformatic analysis of fluorinated piperidines revealed that one such scaffold was recognized by the catalytic pocket of 3CLPro, the main protease of SARS-CoV-2, demonstrating the utility of these predictive models. nih.gov

Understanding the binding mode allows medicinal chemists to identify key interactions. For the this compound scaffold, this might involve the amine group forming a crucial hydrogen bond or salt bridge with a residue like aspartate or glutamate (B1630785) in the active site, while the fluorinated ring positions itself in a specific hydrophobic pocket. Molecular dynamics (MD) simulations can further refine these predicted poses, providing insight into the stability of the ligand-protein complex over time. researchgate.net By visualizing the predicted binding mode, researchers can rationally design modifications to the scaffold—for example, by adding substituents that can form additional favorable interactions with the target, thereby enhancing potency.

Computational Prediction of Physico-chemical Parameters Relevant to Chemical Research

The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical properties. nih.gov Computational tools are essential for predicting these changes, guiding the design of molecules with desirable drug-like characteristics.

Basicity (pKa) of the Amine Functionality

The basicity of the amine group, quantified by its pKa value, is a critical parameter that influences a molecule's solubility, cell permeability, and target binding affinity. yuntsg.com The incorporation of fluorine, a highly electronegative atom, can significantly lower the pKa of nearby amine groups through a strong electron-withdrawing inductive effect. nih.govyuntsg.com This effect can be substantial even when the fluorine atoms are several bonds away from the nitrogen center. yuntsg.com

For this compound, the two fluorine atoms at the C5 position are expected to lower the basicity of the C3-amine compared to the non-fluorinated parent compound, piperidin-3-amine. Computational methods, ranging from semi-empirical quantum chemical methods to more rigorous density functional theory (DFT) calculations, can predict these pKa values with increasing accuracy. peerj.comchapman.edu Lowering the pKa can be advantageous in drug design, as it may reduce off-target effects, such as binding to the hERG potassium channel, which is associated with cardiac toxicity. nih.gov

Table 1: Predicted Physicochemical Properties

| Compound | Predicted pKa | Predicted LogP | Rationale for Prediction |

|---|---|---|---|

| Piperidin-3-amine | ~10.0 | -0.6 | Baseline for unsubstituted piperidine amine. |

| This compound | 8.5 - 9.0 | 0.1 | The gem-difluoro group inductively lowers the basicity of the amine and increases lipophilicity. nih.govnih.gov |

Lipophilicity (LogP) and Hydrophilicity

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Fluorine substitution generally increases a molecule's lipophilicity. The gem-difluoro group in this compound is therefore expected to increase its LogP relative to piperidin-3-amine.

This modification can enhance membrane permeability and oral absorption. nih.gov However, an excessive increase in lipophilicity can lead to poor solubility and increased metabolic clearance. Computational models, such as those based on quantitative structure-property relationships (QSPR), use parameters like calculated LogP (ClogP) and molecular weight to predict aqueous solubility and other properties, allowing chemists to fine-tune the lipophilicity of lead compounds for an optimal ADME profile. researchgate.net

Metabolic Stability Prediction for Fluorinated Scaffolds

A major advantage of incorporating fluorine into drug candidates is the potential to increase metabolic stability. nih.gov The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. Furthermore, fluorine atoms can "shield" adjacent sites from metabolic attack.

For piperidine-containing compounds, a common site of metabolism is oxidation at one of the ring carbons by cytochrome P450 (CYP) enzymes. nih.gov In this compound, the presence of the two fluorine atoms at the C5 position effectively blocks this site from oxidative metabolism. This blockage can lead to a longer half-life and improved bioavailability of the compound in vivo. Computational tools can help predict which CYP isozymes are likely to metabolize a compound, and in vitro assays using liver microsomes can then confirm these predictions and quantify the improvement in metabolic stability. nih.gov

Computational Workflow for Rational Design in Fluorinated Systems

Rational drug design relies on a systematic, computer-assisted workflow to optimize lead compounds. wiley.com This process integrates various computational techniques to model and predict molecular behavior, thereby guiding synthetic efforts efficiently.

Application of Induced-Fit Docking (IFD)

Standard molecular docking often treats the protein target as a rigid structure. However, proteins are dynamic entities, and their active sites can undergo significant conformational changes to accommodate a binding ligand—a phenomenon known as "induced fit". nih.gov Induced-Fit Docking (IFD) is a more advanced computational technique that accounts for this protein flexibility. sci-hub.se

The IFD workflow typically involves several steps:

Initial Docking: The ligand is first docked into a rigid receptor model using a softened potential, which allows for some atomic overlap, to generate a diverse set of initial binding poses. frontiersin.org

Protein Refinement: For each initial ligand pose, the surrounding protein side chains are computationally remodeled and minimized to find low-energy conformations that favorably interact with the ligand. sci-hub.sefrontiersin.org

Redocking: The ligand is then redocked with high precision into the newly generated low-energy, induced-fit receptor structures. frontiersin.org

Scoring: The final poses are scored based on a combination of the ligand-protein interaction energy and the energy required to deform the protein, providing a more accurate prediction of the binding mode and affinity. sci-hub.se

For derivatives of the this compound scaffold, applying an IFD protocol is crucial when targeting proteins known to have flexible active sites. This method provides a more realistic model of the binding event, leading to more accurate predictions and a higher success rate in designing potent and selective inhibitors. jocpr.com

Scoring Halogenated Derivatives